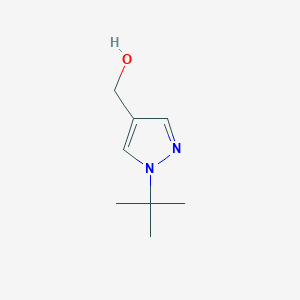

(1-tert-butyl-1h-pyrazol-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-tert-butylpyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)10-5-7(6-11)4-9-10/h4-5,11H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFDPQHSIQKDQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Tert Butyl 1h Pyrazol 4 Yl Methanol

General Strategies for Pyrazole (B372694) Synthesis with 1-Substituted and 4-Functionalized Moieties

The synthesis of pyrazoles is a well-established area of heterocyclic chemistry, with the most common method being the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648). mdpi.comnih.gov The regioselectivity of this reaction is a key consideration, as the substituents on the hydrazine and the dicarbonyl compound determine the final substitution pattern of the pyrazole ring.

For 1-substituted pyrazoles, a substituted hydrazine is typically used. In the case of (1-tert-butyl-1H-pyrazol-4-yl)methanol, tert-butylhydrazine (B1221602) would be the starting material of choice. orgsyn.org The functionalization at the C4 position can be achieved either by starting with a pre-functionalized 1,3-dicarbonyl equivalent or by functionalizing the pyrazole ring after its formation. researchgate.netbeilstein-journals.org

Several methods for the direct functionalization of the pyrazole C4 position have been developed, including halogenation, nitrosation, and Vilsmeier-Haack formylation. nih.govresearchgate.netresearchgate.net These methods introduce a handle at the C4 position that can be further elaborated to the desired hydroxymethyl group. For instance, a 4-formylpyrazole can be reduced to the corresponding alcohol. nih.gov

Transition-metal-catalyzed cross-coupling reactions have also emerged as powerful tools for the C-H functionalization of pyrazoles, offering a direct way to introduce various substituents. rsc.org

Here is a summary of general strategies for synthesizing 1-substituted and 4-functionalized pyrazoles:

| Strategy | Description | Key Intermediates |

| Cyclocondensation | Reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or equivalent. mdpi.comnih.gov | Substituted hydrazines, 1,3-dicarbonyls, β-ketoesters, enaminones. organic-chemistry.orgnih.gov |

| Post-synthetic Functionalization | Introduction of a functional group at the C4 position of a pre-formed pyrazole ring. | 4-Halopyrazoles, 4-nitrosopyrazoles, 4-formylpyrazoles. nih.govresearchgate.netresearchgate.net |

| [3+2] Cycloaddition | Reaction of a diazo compound with an alkyne. organic-chemistry.orgnih.gov | Diazo compounds, alkynes. |

| Ring Rearrangement | Transformation of other heterocyclic rings into pyrazoles. nih.gov | Isoxazoles, oxadiazoles. organic-chemistry.org |

Specific Synthetic Routes to 4-Hydroxymethyl Pyrazoles

The introduction of a hydroxymethyl group at the C4 position of the pyrazole ring is a key step in the synthesis of the target molecule. This is typically achieved through the reduction of a C4-carbonyl functionality, such as an ester or an aldehyde. google.com

A common route to 4-hydroxymethyl pyrazoles involves the reduction of a corresponding 4-ester pyrazole. rsc.org The ester group can be introduced at the C4 position through various methods, including the cyclocondensation of a hydrazine with a β-ketoester that is appropriately substituted to yield the desired 4-ester pyrazole.

Once the 4-ester pyrazole is obtained, it can be reduced to the 4-hydroxymethyl pyrazole using a suitable reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and can also be used, often requiring harsher conditions or activation. youtube.com

A general scheme for this approach is as follows:

Step 1: Synthesis of a 4-ester pyrazole. This can be achieved through cyclocondensation reactions. For example, reacting an ethoxymethylenemalonate derivative with a substituted hydrazine. nih.govbeilstein-journals.org

Step 2: Reduction of the ester. The 4-ester pyrazole is treated with a reducing agent like LiAlH₄ in an appropriate solvent (e.g., diethyl ether or tetrahydrofuran) followed by an aqueous workup to yield the 4-hydroxymethyl pyrazole. rsc.orglibretexts.org

An alternative and widely used method is the reduction of a 4-formylpyrazole. rsc.org The formyl group can be introduced into the pyrazole ring at the C4 position via the Vilsmeier-Haack reaction, which uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to formylate electron-rich aromatic rings. nih.gov

The subsequent reduction of the aldehyde to the primary alcohol is a straightforward transformation. chemguide.co.uk

Key reducing agents for the aldehyde to alcohol conversion include:

Sodium borohydride (NaBH₄): A mild and selective reducing agent that readily reduces aldehydes to primary alcohols. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. libretexts.orgyoutube.com

Lithium aluminum hydride (LiAlH₄): A more potent reducing agent that also efficiently reduces aldehydes. Due to its high reactivity with protic solvents, it is used in aprotic solvents like diethyl ether or THF, followed by a careful aqueous workup. libretexts.org

Regioselective Synthesis Considerations for C4 Functionalization of Pyrazoles

The regioselectivity of pyrazole synthesis and functionalization is a critical aspect. When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two possible regioisomers can occur. The reaction conditions and the nature of the substituents can influence the regiochemical outcome. organic-chemistry.orgnih.gov

For direct C4 functionalization of a pre-formed pyrazole ring, the electronic properties of the substituents already present on the ring play a significant role. The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution reactions generally occur at the C4 position if the other positions are blocked or deactivated. researchgate.net

Recent advances have also demonstrated regioselective C3-hydroxyarylation of pyrazoles through the reaction of pyrazole N-oxides with arynes, highlighting that functionalization at C4 and C5 is not always a prerequisite for achieving regioselectivity at other positions. nih.govacs.org Base-mediated reactions of diazo compounds with pyrylium (B1242799) salts can also lead to regioselective synthesis of functionalized pyrazoles. rsc.org

Synthesis of Key Precursor Intermediates for this compound

The synthesis of this compound relies on the preparation of key intermediates. One such crucial precursor is 1-tert-butyl-1H-pyrazole-4-carbaldehyde .

A plausible synthetic route to this intermediate involves the following steps:

Protection of 1H-pyrazole-4-carbaldehyde: The commercially available 1H-pyrazole-4-carbaldehyde can be protected at the N1 position. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the pyrazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). This yields tert-butyl 4-formyl-1H-pyrazole-1-carboxylate. chemicalbook.com

Introduction of the tert-butyl group: While not a direct route to the target precursor, the synthesis of related N-tert-butyl pyrazoles often starts with tert-butylhydrazine. orgsyn.orgmdpi.com For instance, reacting tert-butylhydrazine hydrochloride with 3-aminocrotononitrile (B73559) yields 1-tert-butyl-3-methyl-1H-pyrazol-5-amine. orgsyn.org

Alternative synthesis of 1-tert-butyl-1H-pyrazole: A direct synthesis of 1-tert-butyl-1H-pyrazole can be envisioned through the reaction of tert-butylhydrazine with a suitable three-carbon synthon that allows for subsequent functionalization at the C4 position.

Another key intermediate could be ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate . This could be synthesized by the cyclocondensation of tert-butylhydrazine with diethyl 2-(ethoxymethylene)malonate. Subsequent reduction would yield the target molecule.

The synthesis of various substituted pyrazoles often involves multi-step sequences, and the choice of route depends on the availability of starting materials and the desired substitution pattern. researchgate.netnih.govresearchgate.net

Advanced Chemical Transformations and Derivatization Strategies of 1 Tert Butyl 1h Pyrazol 4 Yl Methanol

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group of (1-tert-butyl-1H-pyrazol-4-yl)methanol is readily susceptible to oxidation, providing access to key intermediates such as the corresponding aldehyde and carboxylic acid. The choice of oxidant and reaction conditions allows for selective control over the oxidation state of the product.

Mild oxidation leads to the formation of 1-tert-butyl-1H-pyrazole-4-carbaldehyde. This transformation is typically achieved using reagents that are known to minimize over-oxidation to the carboxylic acid. Common systems include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent such as dichloromethane (B109758) (DCM). Other modern methods involve hypervalent iodine reagents, such as the Dess-Martin periodinane (DMP), which offer the advantage of milder conditions and simpler work-up procedures.

Conversely, strong oxidation of the primary alcohol yields 1-tert-butyl-1H-pyrazole-4-carboxylic acid. This transformation requires more powerful oxidizing agents. Classic methods include the use of potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidic work-up, or the Jones oxidation, which employs chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone). These robust methods ensure complete conversion of the alcohol to the carboxylic acid functionality.

| Product | Reagents and Conditions | Description |

| 1-tert-butyl-1H-pyrazole-4-carbaldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Controlled oxidation to the aldehyde. |

| Dess-Martin Periodinane (DMP), CH₂Cl₂ | Mild oxidation with a hypervalent iodine reagent. | |

| 1-tert-butyl-1H-pyrazole-4-carboxylic acid | Potassium permanganate (KMnO₄), aq. NaOH, then H₃O⁺ | Strong oxidation to the carboxylic acid. |

| Chromium trioxide (CrO₃), H₂SO₄, Acetone (Jones Reagent) | Powerful oxidation under acidic conditions. |

Halogenation at the C4-Position via the Hydroxymethyl Group

The hydroxyl group of the hydroxymethyl moiety can be substituted by halogens (Cl, Br, I) to produce (4-(halomethyl)-1-tert-butyl-1H-pyrazole) derivatives. These halogenated compounds are valuable precursors for subsequent nucleophilic substitution and cross-coupling reactions. The conversion of the alcohol to a good leaving group is the key step in these transformations.

For the synthesis of the corresponding chloride, thionyl chloride (SOCl₂) is a commonly employed reagent. The reaction typically proceeds in the presence of a base like pyridine (B92270), which neutralizes the HCl byproduct. The mechanism involves the formation of a chlorosulfite intermediate, followed by an Sₙ2 attack by the chloride ion.

Similarly, phosphorus tribromide (PBr₃) is effective for converting the primary alcohol to the corresponding bromide. This reaction also follows an Sₙ2 pathway, where the alcohol attacks the phosphorus atom, displacing a bromide ion which then acts as the nucleophile. An alternative method for bromination involves the Appel reaction, using a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This method is known for its mild conditions.

| Product | Reagents and Conditions | Mechanism |

| 4-(Chloromethyl)-1-tert-butyl-1H-pyrazole | Thionyl chloride (SOCl₂), Pyridine | Formation of chlorosulfite intermediate, Sₙ2 attack by Cl⁻. |

| 4-(Bromomethyl)-1-tert-butyl-1H-pyrazole | Phosphorus tribromide (PBr₃) | Activation of OH group, Sₙ2 attack by Br⁻. |

| Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Appel reaction conditions for mild bromination. |

Formation of Ethers and Esters from the Hydroxymethyl Moiety

The hydroxymethyl group provides a convenient handle for the synthesis of a variety of ethers and esters, allowing for the introduction of a wide range of R-groups and modification of the molecule's steric and electronic properties.

Ether derivatives can be synthesized via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether.

Esterification can be achieved through several standard methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be acylated using a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to scavenge the acidic byproduct.

| Derivative | Reaction Type | Reagents and Conditions |

| Ethers | Williamson Ether Synthesis | 1) Sodium hydride (NaH); 2) Alkyl halide (R-X) |

| Esters | Fischer Esterification | Carboxylic acid (R-COOH), cat. H₂SO₄ |

| Acylation | Acyl chloride (R-COCl), Pyridine | |

| Acylation | Acid anhydride ((RCO)₂O), Pyridine |

Metal-Catalyzed Coupling Reactions for Further Functionalization of the Pyrazole (B372694) Ring System

While the hydroxymethyl group offers many derivatization possibilities, the pyrazole ring itself can be functionalized using metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. A prerequisite for most of these coupling reactions is the presence of a suitable handle on the pyrazole ring, typically a halogen atom (Br or I) or a boronic acid/ester. Therefore, a preliminary step involving the regioselective halogenation or borylation of the 1-tert-butyl-pyrazole core, for instance at the C3 or C5 position, is often necessary before proceeding with the coupling reaction.

C-C Coupling Reactions (e.g., Suzuki-Miyaura, Kumada-Tamao)

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a C-C bond between a halo-pyrazole and a boronic acid or boronic ester. researchgate.net This reaction demonstrates high functional group tolerance and is a cornerstone of modern organic synthesis. A pre-functionalized derivative, such as (1-tert-butyl-5-bromo-1H-pyrazol-4-yl)methanol, can be coupled with various aryl or vinyl boronic acids to introduce new carbon-based substituents onto the pyrazole ring. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or more advanced catalysts with bulky phosphine (B1218219) ligands like XPhos), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. nih.govrsc.orgscispace.com

The Kumada-Tamao coupling offers an alternative, using a Grignard reagent (organomagnesium halide) as the nucleophile, typically with a nickel or palladium catalyst.

| Reaction | Catalyst/Ligand | Base | Coupling Partner |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/XPhos | K₂CO₃ or K₃PO₄ | Aryl/Heteroaryl boronic acid |

| Kumada-Tamao | Ni(dppe)Cl₂ or Pd(dppf)Cl₂ | None (Grignard is basic) | Grignard reagent (R-MgX) |

C-N Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.org This reaction allows for the coupling of a halo-pyrazole derivative with a wide range of primary and secondary amines, including anilines and alkylamines. nih.govnih.gov The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and broad substrate scope. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., tBuDavePhos), enable these couplings to proceed under relatively mild conditions. researchgate.net

| Amine Type | Catalyst/Ligand | Base | Product Type |

| Primary/Secondary Alkylamine | Pd(dba)₂ / tBuDavePhos | NaOtBu or K₃PO₄ | 4-(Alkylamino)pyrazole derivative |

| Primary/Secondary Arylamine | Pd₂(dba)₃ / XPhos | K₂CO₃ or Cs₂CO₃ | 4-(Arylamino)pyrazole derivative |

| Amides/Carbamates | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 4-(Amido/Carbamoyl)pyrazole derivative |

C-O Coupling Reactions

The formation of C-O bonds to functionalize the pyrazole ring can be achieved via methods like the Ullmann condensation. wikipedia.orgmdpi.comorganic-chemistry.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol or a phenol (B47542) to form an aryl ether. researchgate.net Compared to palladium-catalyzed methods, traditional Ullmann reactions often require higher temperatures and stoichiometric amounts of a copper catalyst (e.g., CuI, CuO). However, the development of ligand-assisted protocols, using ligands such as L-proline or phenanthroline, has allowed the reaction to proceed under milder conditions with catalytic amounts of copper. This reaction provides a direct route to aryl ether-substituted pyrazole derivatives from their halogenated precursors.

| Reaction | Catalyst/Ligand | Base | Coupling Partner |

| Ullmann Condensation | CuI / L-Proline | K₂CO₃ or Cs₂CO₃ | Alcohol or Phenol |

| CuI / Phenanthroline | K₃PO₄ | Alcohol or Phenol |

Spectroscopic and Structural Elucidation Methodologies in the Context of 1 Tert Butyl 1h Pyrazol 4 Yl Methanol Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. While a complete, formally published spectrum for (1-tert-butyl-1H-pyrazol-4-yl)methanol is not widely available in the literature, the expected ¹H and ¹³C NMR spectral data can be reliably predicted based on its chemical structure and comparison with closely related analogues. mdpi.commdpi.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group, with its nine equivalent protons, would produce a sharp singlet at approximately 1.5-1.6 ppm. The two protons on the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet around 4.5 ppm. The hydroxyl proton (-OH) would typically be observed as a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is often found around 1.5-2.5 ppm. The two protons on the pyrazole (B372694) ring at positions 3 and 5 (H-3 and H-5) are chemically distinct and are expected to appear as two separate singlets in the aromatic region, likely between 7.4 and 7.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The tert-butyl group will show two signals: one for the three equivalent methyl carbons around 30 ppm and another for the quaternary carbon at approximately 60 ppm. The methylene (B1212753) carbon of the hydroxymethyl group is expected to resonate around 57 ppm. The pyrazole ring carbons (C-3, C-4, and C-5) will have distinct chemical shifts; C-3 and C-5 are anticipated in the 135-140 ppm range, while the substituted C-4 carbon would appear further upfield, around 120 ppm.

Analysis of related compounds, such as N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide and 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethanol, supports these predictions, showing tert-butyl proton signals at 1.24 ppm and 1.29 ppm, respectively, and pyrazole ring protons in the 5.7-7.5 ppm range depending on the substitution pattern. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| tert-butyl (-C(CH₃)₃) | ~1.5 - 1.6 (singlet, 9H) | ~30 (methyls), ~60 (quaternary) |

| Methylene (-CH₂OH) | ~4.5 (singlet, 2H) | ~57 |

| Hydroxyl (-OH) | ~1.5 - 2.5 (broad singlet, 1H) | N/A |

| Pyrazole H-3 | ~7.4 - 7.6 (singlet, 1H) | ~138 |

| Pyrazole H-5 | ~7.5 - 7.7 (singlet, 1H) | ~135 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis in Synthetic Pathways

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (molecular formula C₈H₁₄N₂O), the exact molecular weight is 154.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 154. The fragmentation of this molecular ion would provide corroborating evidence for the proposed structure. Key fragmentation pathways would likely involve the sterically bulky and relatively stable tert-butyl group.

Common fragmentation patterns anticipated for this compound include:

Loss of a methyl group ([M-15]⁺): Cleavage of a methyl radical from the tert-butyl group would result in a fragment ion at m/z 139, which is a common initial fragmentation for tert-butyl substituted compounds.

Loss of the tert-butyl group ([M-57]⁺): The cleavage of the entire tert-butyl group as a stable carbocation would lead to a significant peak at m/z 97, corresponding to the (pyrazol-4-yl)methanol radical cation.

Loss of the hydroxymethyl group ([M-31]⁺): Cleavage of the -CH₂OH group would produce a fragment at m/z 123.

Analysis of related pyrazole derivatives, such as 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, shows analogous fragmentation, including the loss of a methyl group from the tert-butyl substituent to give the base peak. mdpi.com This supports the predicted fragmentation behavior for this compound.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 97 | [M - C(CH₃)₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure.

The most prominent feature would be a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the tert-butyl and methylene groups would appear as sharp peaks between 3000 and 2850 cm⁻¹. The stretching vibration of the C-O single bond in the primary alcohol is expected to produce a strong band in the 1050-1000 cm⁻¹ region.

Vibrations associated with the pyrazole ring, including C=N and C=C stretching, typically appear in the 1600-1450 cm⁻¹ range. Data from related compounds like N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide show pyrazole ring absorptions around 1595 cm⁻¹. mdpi.comresearchgate.net

IR spectroscopy is also valuable for monitoring the progress of a chemical reaction. For instance, in the synthesis of this compound via the reduction of a precursor like 1-tert-butyl-1H-pyrazole-4-carbaldehyde, one could monitor the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde (typically ~1700 cm⁻¹) and the concurrent appearance of the broad O-H band of the alcohol product.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch | 3400 - 3200 (broad) |

| Alkane | C-H stretch | 3000 - 2850 (sharp) |

| Pyrazole Ring | C=N / C=C stretch | 1600 - 1450 |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While the specific crystal structure of this compound has not been reported in the crystallographic literature, analysis of closely related derivatives provides significant insight into its expected solid-state characteristics.

A highly relevant analogue is 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethanol, which also contains both tert-butyl and pyrazolyl-ethanol moieties. researchgate.net Its crystal structure reveals important features that would likely be shared by the title compound. The pyrazole ring is essentially planar, a characteristic feature of this aromatic heterocycle. A key feature in the crystal packing of the analogue is the formation of intermolecular hydrogen bonds involving the hydroxyl group. The alcohol's hydrogen atom acts as a donor to a nitrogen atom of the pyrazole ring of an adjacent molecule, creating chains or networks that stabilize the crystal lattice. researchgate.net A similar hydrogen-bonding motif would be anticipated for this compound.

Table 4: Crystallographic Data for the Analogous Compound 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethanol researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₂₄N₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 28.801(4) |

| b (Å) | 5.7090(8) |

| c (Å) | 18.589(3) |

| β (°) | 115.851(3) |

Based on these analyses of derivatives, a crystal structure of this compound would be expected to feature a planar pyrazole ring and exhibit strong intermolecular O-H···N hydrogen bonding, playing a crucial role in its solid-state architecture.

Computational Chemistry Approaches for 1 Tert Butyl 1h Pyrazol 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of pyrazole (B372694) derivatives. nih.govstrath.ac.uk For (1-tert-butyl-1H-pyrazol-4-yl)methanol, methods like the hybrid B3LYP functional combined with basis sets such as 6-311++G** would be employed to perform a complete molecular structure optimization in both the gas phase and in solution. nih.gov

These calculations would yield crucial information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are fundamental in predicting the molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity, as it requires less energy to excite an electron to a higher energy state. nih.gov

Furthermore, these calculations can determine various global reactivity descriptors. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, global hardness (η) is a measure of the molecule's resistance to electronic transfer. Softer molecules, characterized by a smaller energy gap, are typically more reactive as they can more readily donate electrons to an acceptor. nih.gov

The molecular electrostatic potential (MEP) surface is another valuable output of quantum chemical calculations. The MEP map would visualize the electron density distribution around this compound, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is critical for predicting how the molecule will interact with other reagents.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar pyrazole derivatives, is presented below.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |

| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 3.85 eV | Describes the power to attract electrons. |

Reaction Mechanism Studies Using Computational Methods

For instance, the synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. Computational studies can model the reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies and reaction kinetics, providing insights into the feasibility and efficiency of a proposed synthetic route.

A recent study on pyrazole synthesis highlighted a metal-mediated oxidation-induced N-N coupling of diazatitanacycles as a viable pathway. nih.govrsc.org In such a study, computational modeling could be used to investigate the role of the metal catalyst and the oxidant, elucidating the step-by-step mechanism of the N-N bond formation. The calculations would help in understanding the electronic changes that occur throughout the reaction, supporting experimental observations.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which can be used to confirm the structure of a synthesized compound like this compound. DFT calculations, using functionals such as B3LYP with appropriate basis sets, can accurately predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. strath.ac.uk

The calculated vibrational frequencies can be compared with experimental spectra to assign the observed peaks to specific vibrational modes of the molecule. Similarly, predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to confirm the molecular structure. nih.gov Time-dependent DFT (TD-DFT) calculations can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Below is a hypothetical table of predicted spectroscopic data for this compound, based on computational studies of analogous compounds.

| Spectroscopic Data | Predicted Value | Experimental Correlation |

| ¹H NMR | ||

| C(CH₃)₃ | ~1.3 ppm | Singlet, 9H |

| CH₂OH | ~4.5 ppm | Singlet, 2H |

| Pyrazole-H | ~7.5 ppm | Singlet, 1H |

| ¹³C NMR | ||

| C(CH₃)₃ | ~30 ppm | |

| C(CH₃)₃ | ~59 ppm | |

| CH₂OH | ~55 ppm | |

| Pyrazole-C | ~120-140 ppm | |

| FT-IR | ||

| O-H stretch | ~3400 cm⁻¹ | Broad peak |

| C-H stretch (tert-butyl) | ~2960 cm⁻¹ | |

| C=N stretch (pyrazole) | ~1550 cm⁻¹ |

Applications in Organic Synthesis and Ligand Design for 1 Tert Butyl 1h Pyrazol 4 Yl Methanol

Role as a Versatile Building Block in Complex Molecule Synthesis

The 1-tert-butyl-pyrazole framework is a key component in the construction of complex, biologically active molecules. strath.ac.uk The tert-butyl group at the N1 position provides steric bulk, which can influence the molecule's conformation and interaction with biological targets. This group also enhances the lipophilicity of the molecule, a critical parameter in drug design.

While direct examples detailing the use of (1-tert-butyl-1H-pyrazol-4-yl)methanol are not extensively documented, the utility of the core structure is well-established. For instance, the synthesis of complex pyridine (B92270) derivatives has been achieved using a 1-(tert-butyl)-3-phenyl-1H-pyrazole moiety as the central scaffold. strath.ac.uk In these syntheses, the pyrazole (B372694) core is constructed and then elaborated upon to build the final, complex structure. The this compound molecule offers a reactive "handle"—the methanol (B129727) group—that can be readily modified. This hydroxyl function can be oxidized to an aldehyde for use in condensation or coupling reactions, or converted into a leaving group (like a halide or tosylate) to enable nucleophilic substitution, thereby allowing its integration into a wide array of larger, more complex molecular architectures.

Table 1: Synthetic Utility of the 1-tert-butyl-pyrazole Moiety

| Feature | Synthetic Advantage | Example Application Area |

|---|---|---|

| N-tert-butyl Group | Increases lipophilicity; provides steric influence. | Design of anti-inflammatory agents. strath.ac.uk |

| Pyrazole Core | Stable aromatic heterocycle; acts as a rigid scaffold. | Synthesis of complex pyridine derivatives. strath.ac.uk |

| C4-Methanol Group | Provides a reactive site for further functionalization (e.g., oxidation, substitution). | Potential entry to pyrazole-4-carboxaldehydes or 4-halomethyl-pyrazoles. |

Development of Pyrazole-Based Ligands for Coordination Chemistry

Pyrazole derivatives are widely employed as ligands in coordination chemistry due to the ability of their nitrogen atoms to coordinate with metal ions. The substitution pattern on the pyrazole ring is crucial for fine-tuning the electronic and steric properties of the resulting metal complexes. These complexes have applications in catalysis and materials science. mdpi.com

The compound this compound is a precursor for creating specialized ligands. The pyrazole nitrogen atom (at position 2) is the primary coordination site. The N-tert-butyl group exerts significant steric hindrance, which can control the coordination number and geometry of the metal center, potentially leading to complexes with unique catalytic activities.

The hydroxymethyl group at the C4 position can be used to create multidentate ligands. For example, it can be converted into other donor groups, such as ethers or amines, through further chemical transformations. This allows for the synthesis of bidentate or tridentate ligands where the pyrazole ring and a side-chain donor group can bind to a single metal center, forming a stable chelate ring. This chelation enhances the stability of the resulting metal complex.

Table 2: Features of this compound in Ligand Design

| Structural Feature | Role in Ligand Design | Potential Coordination Outcome |

|---|---|---|

| N2 Pyrazole Atom | Primary Lewis basic site for metal coordination. | Formation of pyrazole-metal bonds. |

| N-tert-butyl Group | Steric directing group. | Influences coordination geometry and complex stability. |

| C4-Methanol Group | Handle for creating additional donor sites. | Access to multidentate (e.g., bidentate N,O) ligands. |

Precursor in the Synthesis of Functionalized Heterocyclic Systems

The functionalization of pyrazole rings is a key strategy in medicinal chemistry to develop new therapeutic agents. mdpi.com The this compound molecule serves as an excellent starting point for creating a variety of functionalized and fused heterocyclic systems.

The reactivity of the methanol group is central to its role as a precursor.

Oxidation : The primary alcohol can be oxidized to 1-tert-butyl-1H-pyrazole-4-carbaldehyde. This aldehyde is a versatile intermediate for reactions such as Wittig olefination, reductive amination, and condensation reactions to form imines or build other heterocyclic rings (e.g., pyrimidines, pyridines).

Conversion to Halides : The alcohol can be converted to the corresponding halomethyl derivative (e.g., (1-tert-butyl-4-(chloromethyl)-1H-pyrazole)). This creates an electrophilic center at the methylene (B1212753) carbon, which is highly reactive towards nucleophiles, enabling the attachment of various functional groups through substitution reactions. beilstein-journals.org

Cyclization Reactions : The methanol group, or its derivatives, can participate in intramolecular cyclization reactions to form fused ring systems. For example, after conversion to a suitable derivative, it could be used to construct rings fused to the pyrazole core, leading to novel bicyclic or polycyclic heterocyclic scaffolds.

This versatility allows chemists to use this compound as a launchpad to access a diverse range of more complex, functionalized pyrazole derivatives for screening in drug discovery and materials science. mdpi.com

Future Research Directions in the Chemistry of 1 Tert Butyl 1h Pyrazol 4 Yl Methanol

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve harsh conditions and hazardous materials. researchgate.net The future of synthesizing (1-tert-butyl-1H-pyrazol-4-yl)methanol and related structures lies in the adoption of green and sustainable chemistry principles. nih.govresearchgate.net Research is increasingly focused on developing pathways that are not only efficient and high-yielding but also environmentally benign and atom-economical. nih.govresearchgate.net

Key areas for future exploration include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, minimizing waste and improving efficiency. mdpi.comias.ac.in Developing an MCR for this compound could significantly streamline its production.

Green Solvents and Catalysts: The shift from volatile organic solvents to greener alternatives like water is a major trend. thieme-connect.com Research into aqueous-based syntheses of pyrazoles, potentially utilizing phase-transfer catalysts or surfactants, is a promising avenue. thieme-connect.comnih.gov Furthermore, the development of recyclable heterogeneous catalysts, such as silica-supported reagents, can reduce waste and improve the sustainability of the synthesis. thieme-connect.combohrium.com

Alternative Energy Sources: Microwave and ultrasound-assisted organic synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netias.ac.in Applying these technologies to the synthesis of this compound could offer a more efficient and eco-friendly production route.

| Approach | Traditional Methods | Sustainable Future Directions |

|---|---|---|

| Solvents | Volatile Organic Compounds (VOCs) | Water, Deep Eutectic Solvents, Solvent-free conditions ias.ac.inthieme-connect.com |

| Catalysts | Stoichiometric, often hazardous reagents | Recyclable heterogeneous catalysts, bio-catalysts nih.govthieme-connect.combohrium.com |

| Energy | Conventional heating (prolonged) | Microwave irradiation, Ultrasonication researchgate.netias.ac.in |

| Strategy | Multi-step synthesis | One-pot, Multicomponent Reactions (MCRs) mdpi.comias.ac.in |

Development of Advanced Functionalization Strategies for Enhanced Molecular Complexity

While this compound is a functionalized molecule, its true potential lies in its capacity for further modification to create more complex and diverse chemical structures. Future research will focus on sophisticated strategies to functionalize both the pyrazole ring and the hydroxymethyl side chain.

A primary area of advancement is the direct C–H functionalization of the pyrazole ring. rsc.orgresearchgate.net This modern approach avoids the need for pre-functionalized starting materials, offering a more direct and atom-economical route to new derivatives. rsc.org Transition-metal-catalyzed reactions, in particular, have emerged as a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds at the C3 and C5 positions of the pyrazole core. rsc.orgresearchgate.net

The hydroxymethyl group at the C4 position serves as a versatile handle for a variety of transformations:

Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, which are key intermediates for forming imines, amides, and esters, thereby expanding the molecular diversity.

Substitution: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functionalities, such as halogens, azides, or ethers.

Esterification/Etherification: Reaction with carboxylic acids or alkyl halides can produce a library of ester and ether derivatives, allowing for fine-tuning of properties like solubility and lipophilicity.

These advanced functionalization techniques will enable the systematic modification of the parent molecule, facilitating the exploration of structure-activity relationships for various applications. nih.gov

| Reaction Site | Potential Transformation | Resulting Functional Group | Key Strategy |

|---|---|---|---|

| Pyrazole Ring (C3/C5) | Arylation, Alkylation, Amination | C-Aryl, C-Alkyl, C-Amino | Transition-Metal-Catalyzed C-H Activation rsc.orgresearchgate.net |

| Hydroxymethyl Group (-CH₂OH) | Oxidation | Aldehyde (-CHO), Carboxylic Acid (-COOH) | Standard oxidation reagents |

| Hydroxymethyl Group (-CH₂OH) | Substitution | Halide, Azide, Thiol | Conversion to leaving group followed by nucleophilic attack |

| Hydroxymethyl Group (-CH₂OH) | Esterification / Etherification | Ester (-COOR), Ether (-OR) | Reaction with acyl chlorides, alkyl halides |

Integration into Emerging Material Science Applications

The structural features of the pyrazole ring make it an excellent ligand for coordinating with metal ions. lifechemicals.commdpi.com This property opens up significant opportunities for integrating this compound and its derivatives into the field of material science.

Future research is expected to explore its use as a building block for:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms can bind to metal centers, while the functional handle at the C4 position can be modified to act as a secondary linker. This could lead to the formation of novel porous materials with potential applications in gas storage, catalysis, and sensing.

Functional Polymers: The hydroxymethyl group allows the molecule to be incorporated as a monomer into polymers like polyesters or polyurethanes. The presence of the bulky, hydrophobic tert-butyl group and the polar, metal-coordinating pyrazole ring within the polymer backbone could impart unique thermal, mechanical, or conductive properties.

Supramolecular Chemistry: Pyrazole derivatives are known to participate in the formation of complex supramolecular assemblies through hydrogen bonding and metal coordination. lifechemicals.com The specific substitution pattern of this compound could be exploited to design new receptors for specific molecules or ions.

Corrosion Inhibitors: Pyrazole derivatives have been investigated as corrosion inhibitors for metals, a property attributed to their ability to adsorb onto the metal surface. globalresearchonline.net The specific structure of this compound could be optimized for enhanced performance in protecting various metals and alloys.

The versatility of the pyrazole scaffold, combined with the specific functionalities of this compound, provides a rich platform for the development of next-generation materials with tailored properties. researchgate.netmdpi.com

Q & A

Q. Methodological Considerations :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require stringent drying to avoid side reactions.

- Catalysts : Base catalysts (e.g., K₂CO₃) improve regioselectivity in pyrazole formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .

How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure and purity of this compound?

Basic Research Question

- ¹H NMR : Key signals include the tert-butyl singlet (δ 1.2–1.4 ppm) and hydroxymethyl protons (δ 3.4–4.0 ppm, broadened due to OH exchange). Pyrazole ring protons appear as distinct singlets (δ 7.5–8.5 ppm) .

- ¹³C NMR : The tert-butyl carbon resonates at δ 28–30 ppm, while the pyrazole C4 hydroxymethyl carbon appears at δ 55–60 ppm .

- IR : Stretching vibrations for OH (3200–3600 cm⁻¹) and C=N (1520–1600 cm⁻¹) confirm functional groups .

- MS : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks, with fragmentation patterns validating the tert-butyl and hydroxymethyl groups .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures, especially if synthetic byproducts (e.g., regioisomers) are present .

What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Advanced Research Question

Discrepancies often arise from:

- Regioisomer Formation : Incomplete regiocontrol during pyrazole synthesis leads to C3/C5 substitution instead of C4. Monitor reactions with TLC (silica, 10% MeOH/CH₂Cl₂) .

- Solvent Traces : Residual DMF or DMSO in NMR samples can obscure signals. Use deuterated solvents with thorough drying .

- Data Normalization : Compare spectra with structurally analogous compounds (e.g., [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol) to validate assignments .

Case Study : A 2024 study achieved 85% yield using microwave-assisted synthesis (100°C, 30 min) versus 60% yield in conventional reflux (12 hr), highlighting the role of energy input in efficiency .

How can computational modeling predict the reactivity and stability of this compound in medicinal chemistry applications?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. The hydroxymethyl group is a reactive site for derivatization .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases). The tert-butyl group enhances hydrophobic binding in enzyme pockets .

- Degradation Pathways : MD simulations reveal susceptibility to oxidation at the hydroxymethyl group, necessitating inert storage conditions (argon, −20°C) .

Tool Recommendation : Use Gaussian 16 or Schrödinger Suite for modeling, cross-validated with experimental stability assays (e.g., accelerated aging under UV light) .

What experimental designs are optimal for studying the biological activity of derivatives of this compound?

Advanced Research Question

- Derivatization : Esterification or etherification of the hydroxymethyl group improves bioavailability. For example, acetylation enhances membrane permeability .

- Bioactivity Assays :

- SAR Studies : Systematic variation of the tert-butyl group (e.g., replacing with CF₃ or phenyl) to map structure-activity relationships .

Advanced Research Question

- Matrix Interference : Plasma proteins and lipids obscure LC-MS signals. Use protein precipitation (acetonitrile) followed by SPE purification .

- Detection Limits : HPLC-UV (λ = 254 nm) achieves ~0.1 μg/mL sensitivity, while UPLC-MS/MS improves this to ng/mL levels .

- Metabolite Identification : HRMS and ¹H NMR of extracted metabolites differentiate oxidation products (e.g., carboxylic acid derivatives) .

Protocol : Spike biological samples with deuterated internal standards (e.g., d₃-tert-butyl analog) for accurate quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.